![molecular formula C20H26N2OS B2429379 N-(dimethylcarbamothioyl)-3-phenyladamantane-1-carboxamide CAS No. 825659-20-9](/img/structure/B2429379.png)
N-(dimethylcarbamothioyl)-3-phenyladamantane-1-carboxamide
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Overview
Description
The description of a chemical compound typically includes its IUPAC name, molecular formula, and structure. It may also include information about its class or family of compounds, and its role or use in industry or research .
Synthesis Analysis
Synthesis analysis involves understanding the methods and conditions under which the compound can be synthesized. This includes the reactants, catalysts, temperature, pressure, and other conditions required for the synthesis .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reactants, products, and the conditions under which the reaction occurs. The mechanisms of these reactions are often studied using various spectroscopic techniques .Physical And Chemical Properties Analysis
This involves studying properties such as melting point, boiling point, solubility, density, and reactivity. These properties can be determined using various analytical techniques .Scientific Research Applications
Inhibitors of Human Soluble Epoxide Hydrolase (hsEH)
The compound is a promising inhibitor of the human soluble epoxide hydrolase (hsEH), an enzyme located in the arachidonic cascade . This enzyme is involved in the metabolism of epoxy fatty acids (arachidonic acid metabolites) to the corresponding vicinal diols by catalytic addition of water molecules .
Synthesis of 1,3-Disubstituted Ureas
The compound can be used in the synthesis of 1,3-disubstituted ureas . The method includes the direct inclusion of an adamantane moiety through the reaction of phenylacetic acid ethyl ester with 1,3-dehydroadamantane or 3,5-dimethyl-1,3-dehydroadamantane followed by the hydrolysis of the obtained esters .
Treatment of Neurological Diseases
Adamantane and its derivatives have been introduced into many drugs for current clinical research and some of them are used for the treatment of neurological diseases .
Antiviral Agents
Adamantane-based compounds are used as antiviral agents . They have been employed in developing medicinal chemistry.
Agents Against Type-2 Diabetes
Adamantane-based compounds are also used as agents against type-2 diabetes . They have shown promising results in the treatment of this disease.
Material Science Applications
The compound has been characterized by X-ray diffraction (XRD), thermogravimetric analysis (TGA), Fourier transform infrared spectroscopy (FTIR), etc., which should be a beneficial complement or extension to the existing adamantyl-based materials .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(dimethylcarbamothioyl)-3-phenyladamantane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2OS/c1-22(2)18(24)21-17(23)20-11-14-8-15(12-20)10-19(9-14,13-20)16-6-4-3-5-7-16/h3-7,14-15H,8-13H2,1-2H3,(H,21,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQXRIYPJNLEVHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=S)NC(=O)C12CC3CC(C1)CC(C3)(C2)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(dimethylcarbamothioyl)-3-phenyladamantane-1-carboxamide |
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